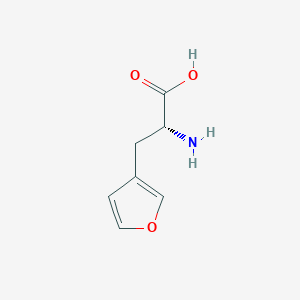

(R)-2-Amino-3-(furan-3-yl)propanoic acid

Description

BenchChem offers high-quality (R)-2-Amino-3-(furan-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-3-(furan-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(furan-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFNLUPTKPOREL-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC=C1C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564173 |

Source

|

| Record name | 3-Furan-3-yl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129030-34-8 |

Source

|

| Record name | 3-Furan-3-yl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of (R)-2-Amino-3-(furan-3-yl)propanoic acid

Technical Monograph: (R)-2-Amino-3-(furan-3-yl)propanoic acid

Part 1: Executive Technical Summary

(R)-2-Amino-3-(furan-3-yl)propanoic acid , also known as D-3-furylalanine , is a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide engineering. Structurally, it is an analog of phenylalanine where the phenyl ring is replaced by a furan-3-yl moiety.

This specific enantiomer (R-configuration) corresponds to the D-amino acid series. It is primarily utilized to:

-

Enhance Metabolic Stability: As a D-amino acid, it confers resistance to proteolytic degradation by endogenous proteases.

-

Modulate Lipophilicity: The furan ring is less lipophilic (LogP ~1.0) than the phenyl ring of phenylalanine (LogP ~1.38) and acts as a hydrogen bond acceptor, altering the solvation profile of peptide ligands.

-

Probe Receptor Interactions: It serves as a bioisostere for histidine and phenylalanine, allowing researchers to probe

-stacking interactions and steric constraints within binding pockets.

Part 2: Chemical Structure & Properties

Stereochemistry & Nomenclature

-

IUPAC Name: (2R)-2-amino-3-(furan-3-yl)propanoic acid

-

Common Name: D-3-Furylalanine

-

Stereochemical Designation: The (R)-configuration at the

-carbon assigns this molecule to the D-series (unlike natural L-amino acids, which are typically S).-

Priority (CIP Rules):

(1) > -

Configuration: With H in the rear, the sequence 1

2

-

Physicochemical Profile

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 155.15 g/mol | |

| LogP (Octanol/Water) | ~1.0 (Computed) | Less lipophilic than Phenylalanine. |

| pKa (Carboxyl) | 2.3 ± 0.1 | Typical |

| pKa (Amine) | 9.5 ± 0.2 | Typical |

| Electronic Character | The furan ring is electron-rich. | |

| H-Bonding | Acceptor (Furan Oxygen) | Unlike Phenylalanine (inert), Furan can accept H-bonds. |

| Solubility | Water (moderate), Methanol (good) | Zwitterionic character dominates solubility. |

Part 3: Synthesis & Manufacturing Protocols

The synthesis of (R)-3-furylalanine requires strict stereocontrol. The most robust method for research-scale production involves Asymmetric Hydrogenation , while larger batches often utilize Enzymatic Resolution of the racemic precursor.

Workflow Visualization (DOT Diagram)

Detailed Protocol: Asymmetric Hydrogenation Route

This method is preferred for generating the (R)-enantiomer directly with high enantiomeric excess (ee).

Reagents:

-

3-Furaldehyde[1]

-

N-Boc-phosphonoglycinate trimethyl ester

-

Catalyst: (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate ([(R,R)-Et-DuPhos-Rh]OTf). Note: To get the (R)-amino acid, the specific chiral ligand antipode must be selected based on the catalyst's quadrant model.

Step-by-Step Methodology:

-

Condensation (Enamide Formation):

-

Dissolve N-Boc-phosphonoglycinate (1.1 eq) in anhydrous DCM.

-

Add DBU (1.2 eq) at 0°C and stir for 15 min.

-

Add 3-Furaldehyde (1.0 eq) dropwise.

-

Stir at room temperature for 12 hours.

-

Workup: Wash with 1N HCl, brine, dry over

. Purify the Z-isomer of the dehydroamino acid via silica gel chromatography.

-

-

Asymmetric Hydrogenation:

-

Safety: High-pressure hydrogenation requires a rated autoclave.

-

Dissolve the dehydro-precursor in degassed methanol (0.1 M concentration).

-

Add the Rh-catalyst (1 mol%).

-

Pressurize the vessel to 5 bar (75 psi) with

gas. -

Stir at 25°C for 24 hours.

-

Validation: Check conversion via TLC/LC-MS. The reaction should be quantitative.

-

-

Purification & Deprotection:

-

Filter the catalyst through a celite pad.

-

Concentrate the filtrate to obtain (R)-N-Boc-3-furylalanine.

-

Final Step: Dissolve in 1:1 TFA/DCM to remove the Boc group. Precipitate the free amino acid with diethyl ether.

-

Part 4: Metabolic Stability & Toxicology (Critical Insight)

Expert Note: While 3-furylalanine is a valuable tool, the furan ring introduces a specific metabolic liability that must be accounted for in drug design.

Mechanism of Bioactivation

The furan ring is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2E1).[2] This results in the opening of the furan ring to form a reactive dicarbonyl species.

Pathway:

-

Epoxidation: CYP450 oxidizes the furan double bond.[2]

-

Ring Opening: The epoxide rearranges to form cis-2-butene-1,4-dial .

-

Toxicology: This unsaturated dialdehyde is a potent Michael acceptor. It can alkylate nucleophilic residues (Cysteine thiols, Lysine amines) on proteins and DNA, potentially leading to hepatotoxicity.

Mitigation Strategy:

-

Substitution: Blocking the

-positions of the furan ring (positions 2 and 5) with methyl groups can reduce metabolic activation, though this alters steric bulk. -

Usage: For this reason, 3-furylalanine is often used in peptide drugs (which have different clearance pathways than small molecules) or as a probe in in vitro settings, rather than in orally bioavailable small molecule drugs intended for chronic use.

Part 5: Applications in Drug Discovery

Peptide Stapling & Engineering

(R)-3-Furylalanine is used to introduce "D-amino acid scans" into peptide sequences. Replacing a natural L-Phe or L-His with (R)-3-furylalanine can:

-

Arrest Conformation: Induce

-turn structures due to the altered stereochemistry. -

Improve Half-life: The D-configuration renders the peptide bond resistant to carboxypeptidases.

Bioisosterism Case Study

In the design of Gonadotropin-Releasing Hormone (GnRH) antagonists , the replacement of aromatic residues with heteroaryl-alanines like 3-furylalanine has been used to maintain receptor binding affinity while reducing overall hydrophobicity, thereby improving solubility without sacrificing potency.

Part 6: References

-

Chemical Identity & Properties: PubChem. 3-Furylalanine (Compound CID 22875442).[3] National Library of Medicine. [Link]

-

Metabolic Toxicity Mechanism: Peterson, L.A. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chem Res Toxicol. 2013; 26(1): 6-25. [Link]

-

Synthesis (General Acetamidomalonate): Burk, M.J., et al. Preparation of Unnatural Amino Acids via Asymmetric Hydrogenation. J. Am. Chem. Soc. 1993, 115, 22, 10125–10138. [Link]

-

Applications in Peptides: Ehinger, F.J., et al. The rare amino acid 3-furylalanine (Fua) is a pharmacophore in natural products. Angew. Chem. Int. Ed. 2023.[4] [Link]

-

Stereochemistry Rules: IUPAC-IUB Joint Commission on Biochemical Nomenclature. Nomenclature and Symbolism for Amino Acids and Peptides. [Link]

Sources

Therapeutic Potential of Furan-Based Non-Canonical Amino Acids

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

From Genetic Encoding to Proximity-Enabled Therapeutics

Executive Summary

The incorporation of furan-based non-canonical amino acids (ncAAs), specifically 2-furyl-L-alanine (FurAla) , into proteins represents a paradigm shift in therapeutic protein engineering. Unlike static structural modifications, the furan moiety offers a dual-modality chemical handle : it serves as a latent electrophile for proximity-dependent cross-linking upon oxidative activation and as a diene for bioorthogonal conjugation via Diels-Alder cycloaddition.

This technical guide delineates the mechanisms, genetic encoding protocols, and therapeutic applications of furan-based ncAAs. It provides a self-validating framework for researchers to leverage these residues for peptide stapling, covalent inhibition, and mapping transient protein-protein interactions (PPIs).

Part 1: The Chemical Engine – Mechanisms of Action

The therapeutic utility of furan-based ncAAs rests on two distinct chemical reactivities. Understanding the causality of these mechanisms is essential for experimental design.

Oxidative Activation (The "Warhead")

In its ground state, the furan ring is chemically inert under physiological conditions. However, in the presence of reactive oxygen species (ROS), specifically singlet oxygen (

-

Mechanism:

attacks the furan ring via a [4+2] cycloaddition, forming an unstable endoperoxide. This intermediate rapidly rearranges into a reactive cis-2-butene-1,4-dione (keto-enal) . -

Therapeutic Relevance: This keto-enal is a "proximity-dependent" warhead. It reacts rapidly with nucleophiles (Lysine

-amines or Cysteine thiols) only if they are spatially adjacent. This allows for the covalent trapping of weak or transient PPIs without the non-specific background labeling seen with constitutive cross-linkers.

Diels-Alder Cycloaddition (The "Handle")

The furan ring acts as an electron-rich diene capable of reacting with electron-poor dienophiles (e.g., maleimides) to form oxanorbornene adducts.

-

Therapeutic Relevance: This reaction is bioorthogonal and reversible (retro-Diels-Alder). It is ideal for Antibody-Drug Conjugates (ADCs) or hydrogel formation where controlled release of a payload is desired.

Visualization: Dual-Modality Mechanism

Caption: Figure 1. The dual reactivity of furan-based ncAAs. Pathway A (Red) shows oxidative activation for cross-linking. Pathway B (Green) shows reversible bioconjugation.

Part 2: Genetic Encoding Systems[1][2][3]

To utilize FurAla therapeutically, it must be site-specifically incorporated into the protein of interest. This is achieved via Genetic Code Expansion (GCE) using an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair.[1]

The Orthogonal Pair: PylRS vs. MjTyrRS

While Methanocaldococcus jannaschii (Mj) TyrRS variants are common for aromatics, the Pyrrolysyl-tRNA synthetase (PylRS) system from Methanosarcina species has shown superior specificity for furan derivatives in both E. coli and mammalian cells.

| Component | Specification | Notes |

| Synthetase | PylRS (N346A/C348A) | Mutations in the active site accommodate the furan ring's steric profile while rejecting canonical amino acids. |

| tRNA | tRNA | Decodes the amber stop codon (UAG).[2] |

| Organism | E. coli / Mammalian (HEK293) | PylRS is orthogonal in both, allowing versatile expression. |

| Efficiency | ~1-10 mg/L yield | Dependent on media supplementation (typically 1 mM FurAla). |

Experimental Workflow: Site-Specific Incorporation

-

Plasmid Construction:

-

Plasmid A: Contains the target gene with a TAG codon at the desired site (e.g., GFP-TAG151).

-

Plasmid B: Encodes the evolved PylRS and tRNA

.

-

-

Expression:

-

Transform E. coli (e.g., BL21) with both plasmids.

-

Grow in minimal media to OD

= 0.5. -

Induction: Add 1 mM 2-furyl-L-alanine and induce protein expression (IPTG/Arabinose).

-

-

Validation:

-

Purify protein via affinity tag (His/Strep).

-

Mass Spectrometry (ESI-MS): Confirm mass shift. FurAla (MW 153.1) vs. Tyrosine (MW 181.2) or Phenylalanine (MW 165.2). Note: Lack of incorporation usually results in truncated protein due to release factor termination.

-

Part 3: Therapeutic Applications & Protocols

Application 1: Proximity-Enabled Cross-Linking (Peptide Stapling)

Furan-based peptides can "staple" themselves to a target receptor upon activation, converting a transient interaction into a permanent covalent bond. This is critical for developing inhibitors for "undruggable" flat surfaces.

Protocol: Photo-Triggered Cross-Linking

-

Reagents:

-

Purified FurAla-protein (10

M). -

Target protein (10

M). -

Photosensitizer: Rose Bengal (1

M) or Methylene Blue.

-

-

Procedure:

-

Mix FurAla-protein and Target in PBS (pH 7.4).

-

Add Rose Bengal.

-

Irradiate with White Light (or 532 nm laser) for 1–10 minutes on ice. Critical: Keep time short to avoid non-specific oxidative damage.

-

Quench with excess DTT or Glutathione.

-

Analyze via SDS-PAGE (Shift in MW indicates cross-link).

-

Application 2: Diels-Alder Bioconjugation (Drug Delivery)

For ADCs, the furan handle allows for the attachment of maleimide-functionalized drugs. Unlike thiol-maleimide chemistry (which can undergo exchange with serum albumin), the furan-maleimide adduct is stable at physiological temperature but reversible at higher temperatures or under mechanical stress.

Data: Reaction Kinetics

| Diene | Dienophile | Condition | T

Part 4: Challenges & Safety (The "Trustworthiness" Pillar)

A rigorous scientific guide must address limitations. The primary challenge for furan-based therapeutics is Metabolic Toxicity .

The CYP450 Liability

Furan rings are substrates for Cytochrome P450 enzymes (specifically CYP2E1 ) in the liver.[3]

-

Mechanism: CYP2E1 oxidizes the furan ring to cis-2-butene-1,4-dial (BDA) .[4]

-

Toxicity: BDA is a potent alkylating agent that reacts with glutathione (GSH) and cellular proteins, leading to hepatotoxicity and potential carcinogenicity in rodent models.

-

Mitigation Strategy:

-

Steric Shielding: Incorporate the furan into a structured protein domain where it is inaccessible to CYP enzymes until it reaches the target tissue.

-

Local Delivery: Use for intratumoral injection or topical applications rather than systemic small-molecule administration.

-

Substitution: Electron-withdrawing groups on the furan ring can reduce metabolic liability, though they may also slow the Diels-Alder reaction.

-

Visualization: Workflow & Safety

Caption: Figure 2.[5][6] Development workflow from genetic encoding to safety considerations.

References

-

Genetic Incorporation (PylRS)

-

Cross-Linking Mechanism

-

Metabolic Toxicity

-

Diels-Alder Bioconjugation

Sources

- 1. Minimizing the Anticodon-Recognized Loop of Methanococcus jannaschii Tyrosyl-tRNA Synthetase to Improve the Efficiency of Incorporating Noncanonical Amino Acids | MDPI [mdpi.com]

- 2. Expansion of the genetic code | Wang Lab [pharm.ucsf.edu]

- 3. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Genetic Code Expansion: A Brief History and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetic Incorporation of Histidine Derivatives Using an Engineered Pyrrolysyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances on Diels‐Alder‐Driven Preparation of Bio‐Based Aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orbi.uliege.be [orbi.uliege.be]

- 12. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

(R)-2-Amino-3-(furan-3-yl)propanoic acid CAS number and safety data

Technical Whitepaper: (R)-2-Amino-3-(furan-3-yl)propanoic acid

Executive Summary

(R)-2-Amino-3-(furan-3-yl)propanoic acid, commonly known as D-3-Furylalanine , is a non-canonical amino acid and a heteroaromatic analogue of phenylalanine and histidine. It serves as a critical chiral building block in peptide engineering, specifically for designing protease-resistant peptidomimetics and probing receptor-ligand stereoselectivity. Unlike its natural counterparts, the furan moiety introduces unique electronic properties (high electron density, hydrogen bond acceptor capability) while maintaining a steric profile similar to histidine, yet lacking the imidazole's basicity.

This guide provides a comprehensive technical analysis of D-3-Furylalanine, covering its chemical identity, safety protocols, synthesis methodologies, and applications in drug discovery.

Part 1: Chemical Identity & Physicochemical Properties[1][2][3]

Core Identity Data

-

Chemical Name: (R)-2-Amino-3-(furan-3-yl)propanoic acid[1]

-

Synonyms: 3-Furyl-D-alanine; D-3-Furylalanine; 3-(3-Furyl)-D-alanine

-

CAS Number (Free Base): 129030-34-8 [1]

-

CAS Number (HCl Salt): 2803375-21-3 [2]

-

Molecular Formula: C

Hngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Physicochemical Profile

| Property | Value | Note |

|---|---|---|

| Appearance | White to off-white crystalline powder | Hygroscopic in salt form |

| Solubility | Water (Moderate), Methanol (High) | Free base has lower water solubility than HCl salt |

| Chirality | (R)-Enantiomer | Corresponds to D-amino acid configuration |

| pKa (Predicted) |

Part 2: Safety & Handling (SDS Analysis)

Hazard Classification (GHS) While specific toxicological data for the (R)-isomer is limited, it is structurally analogous to the (S)-isomer and 2-furyl derivatives. Standard safety protocols for irritant amino acid derivatives apply.

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Protocols

-

Inhalation: Use a local exhaust hood when weighing fine powder to prevent inhalation of dust, which may trigger respiratory sensitization.

-

Skin Contact: Nitrile gloves (0.11 mm thickness) are required. Furan derivatives can occasionally exhibit higher skin permeability than carbocyclic analogs.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The furan ring is electron-rich and susceptible to oxidation or acid-catalyzed polymerization over extended periods.

Visualized Safety Decision Tree

Figure 1: Decision tree for safe handling and storage of furan-containing amino acids.

Part 3: Synthesis & Manufacturing Methodologies

The synthesis of (R)-2-Amino-3-(furan-3-yl)propanoic acid generally follows two primary routes: Enzymatic Resolution (classic, high enantiopurity) or Asymmetric Negishi Coupling (modern, scalable).

Method A: Enzymatic Resolution (The Acetamidomalonate Route)

This method is preferred for generating both enantiomers ((R) and (S)) with high optical purity.

-

Condensation: Diethyl acetamidomalonate is alkylated with 3-(chloromethyl)furan (generated from 3-furanmethanol) using sodium ethoxide.

-

Hydrolysis & Decarboxylation: The intermediate is hydrolyzed and decarboxylated to yield N-acetyl-DL-3-furylalanine .

-

Enzymatic Resolution:

-

Enzyme: Acylase I (from Aspergillus or Porcine Kidney).

-

Process: The enzyme selectively hydrolyzes the (S)-N-acetyl group.

-

Separation: The free (S)-amino acid is separated from the unreacted (R)-N-acetyl-3-furylalanine by ion-exchange chromatography.

-

Final Hydrolysis: The (R)-N-acetyl derivative is chemically hydrolyzed (dilute HCl) to yield the target (R)-2-Amino-3-(furan-3-yl)propanoic acid .

-

Method B: Negishi Cross-Coupling (Zinc-Iodoalanine Route)

Ideal for direct synthesis without resolution steps.

-

Reagents: 3-Bromofuran + Zinc reagent of protected (R)-iodoalanine.

-

Catalyst: Pd

(dba) -

Mechanism: Palladium-catalyzed cross-coupling preserves the stereochemistry of the alanine backbone, directly installing the furan ring.

Synthesis Workflow Diagram

Figure 2: Chemo-enzymatic synthesis pathway via Acylase I resolution.

Part 4: Applications in Drug Development

1. Isosteric Replacement D-3-Furylalanine acts as a non-basic isostere of D-Histidine .

-

Why? It mimics the geometry and aromaticity of histidine but lacks the proton-accepting nitrogen. This allows researchers to test if a receptor interaction is driven by shape/pi-stacking (which Furylalanine retains) or hydrogen bonding/charge (which Furylalanine loses).

2. Proteolytic Stability Incorporating D-amino acids like (R)-3-furylalanine into peptide drugs (e.g., GLP-1 analogs, antimicrobial peptides) drastically reduces degradation by endogenous proteases, extending the drug's half-life.

3. Fluorescent Probes The furan ring can serve as a metabolic handle. It can be oxidized by cytochrome P450 enzymes to reactive enals, which can then covalently trap proximal nucleophiles, useful for activity-based protein profiling (ABPP) .

References

-

MolCore Chemical Data. (2024). Product Sheet: (R)-2-amino-3-(furan-3-yl)propanoic acid (CAS 129030-34-8).[1] Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: (S)-2-Amino-3-(furan-3-yl)propanoic acid hydrochloride. Link

-

Lingham, A. R., et al. (2002). "Synthesis of Some 3-Furylamine Derivatives." Australian Journal of Chemistry, 55(12), 795-798. Link

- Jackson, R. F. W., et al. (1989). "Synthesis of phenylalanine derivatives via palladium-catalyzed cross-coupling." Journal of Organic Chemistry.

-

PubChem. (2024). Compound Summary: 3-Furylalanine.[7][8] National Library of Medicine. Link

Sources

- 1. molcore.com [molcore.com]

- 2. achemtek.com [achemtek.com]

- 3. (R)-2-Amino-3-(furan-2-yl)propanoic acid | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-Furylalanine | C7H9NO3 | CID 22875442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: (R)-2-Amino-3-(furan-3-yl)propanoic Acid in Peptidomimetics

Topic: Role of (R)-2-Amino-3-(furan-3-yl)propanoic acid in peptidomimetics Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

(R)-2-Amino-3-(furan-3-yl)propanoic acid, commonly referred to as (R)-3-Furylalanine or D-3-Furylalanine , represents a high-value non-proteinogenic amino acid in modern peptidomimetic design. Its utility stems from a dual-functionality: the (R)-configuration confers robust resistance to proteolytic degradation, while the furan-3-yl moiety acts as an electronic and steric bioisostere of Phenylalanine (Phe).

Unlike its 2-furyl isomer, the 3-furyl analog aligns its electric dipole more closely with the peptide backbone in specific conformations, offering unique

Chemical Identity & Physicochemical Profile[1][2]

Structural Definition

-

IUPAC Name: (2R)-2-amino-3-(furan-3-yl)propanoic acid

-

Common Name: D-3-Furylalanine ((R)-Fua)

-

Stereochemistry: The (R)-enantiomer corresponds to the D-configuration in amino acid nomenclature (Cahn-Ingold-Prelog priority:

). -

Distinction: It is distinct from 2-furylalanine (derived from furfural). The 3-furyl attachment point provides a vector more isosteric to the phenyl ring of Phe than the 2-furyl isomer.

Bioisosteric Comparison: Furan vs. Phenyl

The replacement of a phenyl ring (Phe) with a furan ring (Fua) introduces significant electronic changes while maintaining steric bulk.

| Property | Phenylalanine (Phe) | 3-Furylalanine (Fua) | Impact on Peptidomimetics |

| Ring Size | ~120 ų | ~105 ų | Fua is slightly smaller, allowing packing into tighter binding pockets. |

| Electronic Nature | Electron-rich | Fua is more electron-rich; stronger cation- | |

| H-Bonding | Donor/Acceptor: None | Acceptor (Oxygen LP) | The furan oxygen can accept H-bonds, altering solvation and receptor binding. |

| Lipophilicity (LogP) | 1.38 | ~0.8 - 1.0 | Fua is less lipophilic, potentially improving water solubility of the peptide. |

| Metabolic Fate | Hydroxylation (Tyr) | Epoxidation/Ring Opening | Critical: Furan can be bioactivated to reactive enedials (toxicity risk). |

Synthetic Protocols

Producing the (R)-enantiomer in high optical purity is critical. While asymmetric hydrogenation is scalable, Enzymatic Resolution is often preferred in research settings for its operational simplicity and high enantiomeric excess (

Protocol: Kinetic Resolution of N-Acetyl-DL-3-Furylalanine

This protocol utilizes Acylase I (from Aspergillus melleus) to selectively hydrolyze the L-enantiomer, leaving the desired N-acetyl-(R)-isomer intact.

Reagents:

-

Racemic N-acetyl-3-(furan-3-yl)alanine (Synthesis precursor)

-

Acylase I (Grade I, lyophilized powder)

-

0.1 M Cobalt(II) chloride (

) solution -

2M Lithium Hydroxide (

) and 6M Hydrochloric Acid (

Workflow:

-

Substrate Preparation: Dissolve racemic N-acetyl-3-furylalanine (10 mmol) in water. Adjust pH to 7.5 using LiOH.

-

Enzyme Activation: Add

(final conc. 0.5 mM) to activate the acylase. -

Hydrolysis: Add Acylase I (50 mg) and incubate at 37°C for 24 hours with gentle stirring. Maintain pH 7.5.

-

Separation:

-

Acidify mixture to pH 5.0.

-

Filter off the enzyme.

-

Pass through a cation-exchange resin (Dowex 50).

-

Eluate: Contains the unreacted N-acetyl-(R)-3-furylalanine (anionic/neutral at acidic pH).

-

Resin: Retains the free (S)-3-furylalanine (cationic).

-

-

Deprotection: Reflux the isolated N-acetyl-(R)-isomer in 2M HCl for 3 hours to remove the acetyl group.

-

Isolation: Evaporate to dryness and recrystallize from EtOH/Water to yield (R)-3-furylalanine hydrochloride .

Visualization: Synthesis & Resolution Pathway

Caption: Chemo-enzymatic workflow for isolating (R)-3-Furylalanine from 3-furaldehyde.

Peptidomimetic Design Principles

Proteolytic Stability (The D-Amino Effect)

Incorporating the (R)-enantiomer (D-configuration) into a peptide sequence fundamentally alters the backbone topology. Most mammalian proteases (e.g., chymotrypsin, pepsin) are stereoselective for L-amino acids.

-

Mechanism: The side chain of (R)-Fua projects into the "wrong" quadrant of the protease active site, preventing the catalytic triad from accessing the scissile bond.

-

Application: Placing (R)-Fua at the

or

Electronic Tuning & Bioisosterism

The furan ring is not just a "dummy" phenyl replacement. It is an active electronic probe.

-

H-Bonding: The furan oxygen can serve as a weak hydrogen bond acceptor (

lone pair). In receptor pockets where a Phe residue is solvent-exposed, replacing it with Fua can recruit a water molecule or interact with a backbone amide of the receptor. -

Quadrupole Moment: The benzene ring has a negative quadrupole moment above/below the ring. Furan has a dipole moment (~0.7 D) directed from the ring center toward the oxygen. This reversal can stabilize interactions in pockets that repel the negative

-cloud of Phe.

Metabolic Liability: The "Furan Alert"

While (R)-Fua stabilizes the peptide bond, the side chain itself carries a metabolic risk.

-

Bioactivation: Hepatic CYP450 enzymes (mainly CYP2E1) can oxidize the furan ring.

-

Mechanism: Oxidation yields an epoxide or cis-2-butene-1,4-dial (BDA). BDA is a potent electrophile that crosslinks proteins (Lys/Cys residues) and DNA.

-

Mitigation Strategy: In drug design, Fua is safer in:

-

Topical applications (low systemic exposure).

-

Peptides with low cell permeability (extracellular targets).

-

Positions blocked from CYP access (buried in the receptor interface).

-

Visualization: Metabolic Activation Pathway

Caption: CYP450-mediated bioactivation of furan moiety leading to potential toxicity or clearance.

Experimental Protocol: SPPS Incorporation

Incorporating (R)-3-Furylalanine into Solid Phase Peptide Synthesis (SPPS) requires Fmoc protection.

Fmoc-Protection of (R)-3-Furylalanine

Reagents: (R)-3-Furylalanine, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide),

-

Dissolve (R)-3-Furylalanine (1 eq) in

(1:1) containing -

Add Fmoc-OSu (1.1 eq) slowly at 0°C.

-

Stir at Room Temperature (RT) for 12 hours.

-

Acidify to pH 2 with HCl; extract with Ethyl Acetate.

-

Result: Fmoc-(R)-3-Furylalanine (Ready for SPPS).

Coupling Conditions

The furan ring is acid-sensitive. Standard TFA cleavage (95% TFA) can cause polymerization or electrophilic aromatic substitution on the furan ring if scavengers are not optimized.

-

Resin: Rink Amide or Wang Resin.[1]

-

Coupling: HBTU/DIPEA or DIC/Oxyma (Standard).

-

Cleavage Cocktail (CRITICAL):

-

Use Reagent K analog : TFA (82.5%), Phenol (5%), Thioanisole (5%), Water (5%), EDT (2.5%).

-

Note: Avoid high concentrations of silanes if possible, or test stability. The scavenger EDT (Ethanedithiol) is crucial to prevent furan alkylation by tert-butyl cations released from other protecting groups.

-

References

-

El Maddah, F., et al. (2017). "The Rare Amino Acid Building Block 3-(3-furyl)-Alanine in the Formation of Non-ribosomal Peptides." Natural Product Communications. Link

-

Kobayashi, T., et al. (1987).[2] "Mechanism of metabolic cleavage of a furan ring."[2] Drug Metabolism and Disposition. Link

-

Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link

-

Hintermann, T., & Seebach, D. (1997). "The Biological Stability of

-Peptides: No Interactions between -

Lewis, D. E., & Dunn, F. W. (1964). "Beta-3-Furylalanine, A New Analog of Phenylalanine." Archives of Biochemistry and Biophysics. Link

Sources

The Pharmacological Renaissance of Furan-3-yl Alanine: From Antimetabolite to Bioconjugation Handle

Executive Summary

Originally synthesized in the 1960s as a synthetic phenylalanine antimetabolite, furan-3-yl alanine (3-furylalanine or Fua) has experienced a renaissance in modern drug discovery. Recent genomic and metabolomic advancements have revealed Fua as a naturally occurring, highly potent pharmacophoric non-canonical amino acid embedded within diverse microbial cyclopeptides [1]. This technical guide explores the biosynthetic origins, pharmacological profiles, and the cutting-edge "catch-and-release" bioconjugation strategies that leverage the unique chemical reactivity of Fua-derivatives to accelerate the discovery of novel therapeutics.

Structural Biology and Biosynthetic Origins

For decades, the enzymatic machinery responsible for the biosynthesis of 3-furylalanine remained elusive. It is now established that Fua is synthesized via a remarkable skeletal editing event catalyzed by a novel class of heme-dependent aromatic oxygenases (HDAOs), specifically the enzyme RhzB [2].

Mechanistic Causality of Fua Formation

The formation of Fua represents a rare biological ring contraction. Stable isotope labeling has demonstrated that L-tyrosine is the primary precursor, which is first hydroxylated to L-DOPA. The RhzB enzyme then catalyzes an unprecedented catechol cleavage and oxygenation reaction. By substituting two olefinic carbon atoms of the phenolic ring with a single oxygen atom, RhzB effectively rewires the six-membered aromatic ring into a five-membered furan heterocycle. This transformation is critical; the resulting furan ring is not merely a structural anomaly but the primary determinant of target binding and toxicity in downstream cyclopeptides.

Fig 1: Biosynthetic pathway of L-3-furylalanine mediated by the RhzB oxygenase.

Once synthesized, L-Fua is incorporated into peptide backbones via non-ribosomal peptide synthetases (NRPS), generating structurally diverse and biologically potent secondary metabolites.

Pharmacological Profiles of Fua-Derivatives

The position-selective introduction of Fua into peptide backbones drastically alters their biological activity. Fua-containing natural products exhibit a wide spectrum of bioactivities, ranging from severe hepatotoxicity to potent antineoplastic effects against human tumor cell lines [3].

Quantitative Summary of Fua-Cyclopeptides

The following table summarizes the primary families of Fua-containing cyclopeptides identified to date, highlighting their source organisms and primary pharmacological targets.

| Cyclopeptide Family | Source Organism | Target Activity / Pharmacology | Key Structural Feature |

| Rhizonins (A & B) | Mycetohabitans endofungorum (endosymbiont) | Severe Hepatotoxicity | Cyclic heptapeptide with N-methyl-3-furylalanine |

| Endolides | Burkholderia contaminans | Antiproliferative | Fua residue embedded in cyclic core |

| Bingchamides | Streptomyces bingchenggensis | Antiproliferative | Fua residue, discovered via RhzB genome mining |

| Rubriamides | Diverse Actinomycetes | Antitumor / Human cell targets | Novel Fua cyclopeptide family |

| Typhamides | Diverse | Nematocidal / Antitumor | Novel Fua cyclopeptide family |

Data synthesized from recent genomic mining and metabolic profiling studies [2, 3].

Orthogonal Bioconjugation: The "Catch-and-Release" Strategy

Beyond its inherent biological activity, the furan moiety of Fua presents a highly valuable handle for orthogonal bioconjugation. Because naturally occurring peptides with furyl side chains are exceedingly rare, the furan ring can be targeted chemoselectively within complex biological matrices.

The furan ring acts as an electron-rich diene, making it highly susceptible to [4+2] Diels-Alder cycloadditions with electron-deficient dienophiles (such as maleimides). Crucially, this reaction is thermally reversible (retro-Diels-Alder), allowing researchers to temporarily "tag" Fua-peptides, pull them out of complex mixtures, and subsequently release them in their pristine native form for High-Resolution Mass Spectrometry (HRMS) [3].

Standard Operating Protocol: Chemoselective Catch-and-Release

This self-validating protocol ensures the selective enrichment of Fua-derivatives while eliminating background noise from non-furan metabolites.

Step 1: Metabolic Extraction

-

Cultivate the target bacterial strain (identified via RhzB genome mining) in liquid media.

-

Extract the culture broth using an Ethyl Acetate/Methanol (EtOAc/MeOH) gradient to isolate the crude metabolome.

Step 2: Diels-Alder Tagging (The "Catch")

-

Resuspend the crude extract in a compatible solvent (e.g., Acetonitrile/Water).

-

Introduce a solid-supported maleimide resin (or a biotinylated maleimide probe).

-

Incubate at room temperature for 12–24 hours.

-

Causality: The ambient temperature thermodynamically favors the forward [4+2] cycloaddition, covalently binding only the furan-containing molecules to the solid support.

Step 3: Stringent Washing

-

Wash the resin extensively with Methanol and Dichloromethane (DCM).

-

Causality: This removes all non-furan metabolites, proteins, and lipids, effectively reducing the MS background to near-zero.

Step 4: Retro-Diels-Alder (The "Release")

-

Resuspend the washed resin in a small volume of solvent and heat to 90°C for 2–4 hours.

-

Causality: Elevated thermal energy shifts the thermodynamic equilibrium, driving the retro-[4+2] reaction. The covalent bond breaks, releasing the pristine Fua-peptide back into the supernatant.

Step 5: LC-HRMS Validation

-

Analyze the supernatant via HPLC-HRMS.

-

Self-Validation: Derivatize a fraction of the released Fua with FDAA (Marfey's reagent) to separate and confirm the stereochemistry (L- vs. D-adducts) of the isolated amino acid.

Fig 2: Catch-and-release workflow utilizing Diels-Alder reactivity for Fua-peptide discovery.

Future Perspectives in Drug Discovery

The intersection of genomics and chemoselective reactivity has positioned furan-3-yl alanine derivatives at the forefront of modern peptide drug discovery. By utilizing the RhzB gene sequence as a bioinformatic handle, researchers can now predict and assess the microbial production of Fua-peptides across diverse phyla, including cyanobacteria and actinomycetes [3].

Furthermore, the Diels-Alder reactivity of the furan side chain offers unprecedented opportunities for late-stage peptide editing . Drug developers can utilize Fua residues as attachment points for antibody-drug conjugates (ADCs), fluorophores, or pharmacokinetic modifiers (like PEGylation), ensuring that derivatization occurs orthogonally without disrupting the native amine or thiol groups of the peptide backbone.

References

-

Lewis, D.E., & Dunn, F.W. (1964).

-3-Furylalanine, a new analog of phenylalanine. Archives of Biochemistry and Biophysics, 107(3), 363-366.[Link] -

Partida-Martinez, L. P., et al. (2023). Analysis of Rhizonin Biosynthesis Reveals Origin of Pharmacophoric Furylalanine Moieties in Diverse Cyclopeptides. Angewandte Chemie International Edition / ResearchGate.[Link]

-

Kries, H., et al. (2025). A Catch-Release Strategy for the Genomics-Driven Discovery of Antiproliferative Furan-Functionalized Peptides. Angewandte Chemie International Edition / PubMed.[Link]

Solubility profile of (R)-2-Amino-3-(furan-3-yl)propanoic acid in water vs organic solvents

Technical Whitepaper: Solubility Profiling & Physicochemical Characterization of (R)-2-Amino-3-(furan-3-yl)propanoic Acid

Executive Summary

(R)-2-Amino-3-(furan-3-yl)propanoic acid (also known as D-3-Furylalanine) is a non-canonical aromatic amino acid.[1] Structurally, it serves as an isostere of D-Phenylalanine and D-Histidine, where the phenyl or imidazole ring is replaced by a furan-3-yl moiety.[1] This substitution introduces unique electronic properties and reduced lipophilicity compared to its carbocyclic analogs.

This guide provides a comprehensive solubility profile derived from physicochemical first principles and comparative structural analysis.[1] It establishes the critical dependence of solubility on pH (zwitterionic behavior) and solvent polarity, and provides validated protocols for experimental verification.

Physicochemical Basis of Solubility

To understand the solubility profile, we must first analyze the molecular drivers: the zwitterionic head group and the heteroaromatic side chain.

Structural Properties

-

Compound: (R)-2-Amino-3-(furan-3-yl)propanoic acid[1]

-

Stereochemistry: (R)-enantiomer (D-configuration).[1] Note: Solubility in achiral solvents (water, DMSO, methanol) is identical to the (S)-enantiomer.

-

Side Chain: Furan-3-yl (Oxygen-containing 5-membered aromatic ring).[1]

Computed Physicochemical Descriptors

The furan ring is more polar than a phenyl ring due to the oxygen atom, leading to a lower LogP (partition coefficient) than Phenylalanine.[1]

| Property | Value (Approx/Computed) | Impact on Solubility |

| LogP (Octanol/Water) | -2.9 (Calculated) [1] | Highly hydrophilic; favors aqueous solubility over non-polar organics.[1] |

| pKa1 ( | ~2.1 | Deprotonated at neutral pH. |

| pKa2 ( | ~9.1 | Protonated at neutral pH. |

| Isoelectric Point (pI) | ~5.6 | Point of minimum aqueous solubility (Zwitterion dominate).[1] |

Aqueous Solubility Profile

The aqueous solubility of (R)-2-Amino-3-(furan-3-yl)propanoic acid is governed by its ionization state.[1] As a zwitterion, it exhibits a characteristic "U-shaped" solubility curve relative to pH.[1]

pH-Dependent Solubility Behavior

-

pH < 2.0 (Acidic): The molecule exists as a cation (

).ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

pH 4.5 – 6.5 (Near pI): The molecule exists as a neutral zwitterion (

).ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Solubility:Minimum . Electrostatic attraction between the ammonium and carboxylate groups of neighboring molecules promotes crystal lattice stability, reducing solubility.

-

-

pH > 10.0 (Basic): The molecule exists as an anion (

).ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Buffer Compatibility

-

PBS (pH 7.4): Moderate solubility.[1] Suitable for biological assays but may require warming or sonication for concentrations >10 mM.[1]

-

Water (Unbuffered): Dissolution will likely lower the pH slightly.[1] Solubility is moderate.[1]

Organic Solvent Compatibility

The furan ring imparts slightly more polar character than a phenyl ring, but the zwitterionic head group remains the primary barrier to solubility in organic solvents.

| Solvent Class | Representative Solvents | Solubility Rating | Formulation Notes |

| Dipolar Aprotic | DMSO, DMF, NMP | High | Preferred for Stock Solutions. Can typically dissolve >50 mM.[1] The sulfoxide oxygen of DMSO interacts well with the ammonium protons.[1] |

| Protic Polar | Methanol, Ethanol | Low to Moderate | Solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA).[1] Often used as co-solvents (e.g., 50% MeOH/Water).[1] |

| Non-Polar | Hexane, Toluene, DCM | Insoluble | The ionic lattice energy of the amino acid head group is too high for these solvents to overcome. |

| Ethers | THF, Diethyl Ether | Very Low | Generally poor solvents for free amino acids.[1] |

Visualization: Solubility & Ionization Logic

The following diagrams illustrate the decision-making process for solvent selection and the ionization states affecting solubility.

Solubility Determination Workflow

Caption: Decision matrix for selecting the optimal solvent system based on pH requirements and formulation intent.

Ionization States

Caption: The ionization transitions of 3-furylalanine. The central zwitterionic state represents the solubility minimum.

Experimental Protocols

Since specific batch-to-batch variation occurs, the following self-validating protocol is recommended to determine the exact solubility limit for your specific lot of material.

Protocol A: Saturation Shake-Flask Method (Standard)

Objective: Determine thermodynamic solubility in a specific solvent (e.g., Water or PBS).[1]

-

Preparation: Weigh approximately 10 mg of (R)-2-Amino-3-(furan-3-yl)propanoic acid into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 200 µL of the target solvent (e.g., PBS pH 7.4).

-

Agitation: Shake or vortex at room temperature (25°C) for 24 hours.

-

Check: If the solid dissolves completely immediately, add more solid until a visible precipitate remains.

-

-

Equilibration: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

-

Sampling: Carefully remove the supernatant.[1] Filter through a 0.22 µm PTFE filter if necessary.

-

Quantification: Dilute the supernatant (e.g., 1:100) and analyze via UV-Vis spectrophotometry (Peak absorbance approx 210-220 nm for furan ring) or HPLC.[1]

-

Calibration: Compare against a standard curve prepared in DMSO.[1]

-

Protocol B: Visual Stock Preparation (Quick Check)

Objective: Prepare a 50 mM stock solution for biological assays.

-

Calculate mass required:

.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Add DMSO (dimethyl sulfoxide) to the solid.[1]

-

Why DMSO? It disrupts the crystal lattice effectively and is miscible with aqueous assay buffers.[1]

-

-

Vortex vigorously.[1] If dissolution is slow, warm gently to 37°C in a water bath.[1]

-

Validation: Ensure the solution is clear and free of particulate matter by holding it up to a light source.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22875442, 3-Furylalanine.[1] Retrieved from [Link][1]

-

ChemBK. 2-Amino-3-(furan-2-yl)propanoic acid Physicochemical Properties. (Used as structural analog reference). Retrieved from [Link][1]

-

Sormanni, P., et al. (2015). The CamSol Method of Solubility Prediction.[1] Journal of Molecular Biology.[1] (Context for computational solubility prediction of non-natural amino acids).

Sources

Technical Guide: Applications of (R)-2-Amino-3-(furan-3-yl)propanoic acid as a Phenylalanine Bioisostere

Executive Summary

(R)-2-Amino-3-(furan-3-yl)propanoic acid (henceforth (R)-3-Furylalanine ) represents a critical tool in the medicinal chemist’s arsenal for probing the steric and electronic requirements of phenylalanine-binding pockets. As the D-enantiomer isostere of phenylalanine, this molecule serves a dual purpose: it introduces a heteroaromatic system with distinct electrostatic properties (H-bond acceptor potential) while simultaneously conferring proteolytic resistance due to its non-natural (R)-stereochemistry.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol, and a decision framework for its application in lead optimization.

Part 1: Molecular Profile & Physicochemical Comparison

To effectively utilize (R)-3-Furylalanine, one must understand how it deviates from the natural substrate, L-Phenylalanine. The substitution of the benzene ring with a furan ring at the 3-position (rather than the 2-position) preserves the bond vector angle more faithfully relative to the peptide backbone, making it a superior isostere for geometric preservation.

Table 1: Comparative Physicochemical Profile[1]

| Property | L-Phenylalanine (Natural) | (R)-3-Furylalanine (Target) | Impact on Ligand Design |

| Stereochemistry | (S)-Configuration (L) | (R)-Configuration (D) | Proteolytic Stability: The (R)-isomer is generally resistant to endogenous proteases. |

| Aromatic System | Benzene (6-membered) | Furan (5-membered) | Steric Bulk: Furan is approx. 15-20% smaller in volume, allowing fit in constricted pockets. |

| Electronic Nature | Binding: Furan oxygen can act as a weak H-bond acceptor; Benzene cannot. | ||

| LogP (Lipophilicity) | ~1.38 | ~0.9 - 1.1 | Solubility: Furylalanine is slightly more polar, potentially improving aqueous solubility. |

| Metabolic Liability | Hydroxylation (stable) | Epoxidation (reactive) | Tox Risk: Furan rings can be metabolically activated by CYPs (see Safety Section). |

Part 2: Synthesis & Acquisition Protocols

While racemic 3-furylalanine is commercially available, high-purity (R)-enantiomer often requires custom synthesis or chiral resolution. Below is a field-proven Chemo-Enzymatic Protocol that prioritizes enantiomeric excess (% ee).

Protocol: Asymmetric Synthesis via Enzymatic Resolution

Objective: Isolate (R)-2-Amino-3-(furan-3-yl)propanoic acid from racemic N-acetyl precursor.

Reagents:

-

Furan-3-carbaldehyde[1]

-

N-Acetylglycine[1]

-

Acetic Anhydride / Sodium Acetate

-

Acylase I (Aspergillus melleus) – Selectivity for L-isomer hydrolysis

Workflow:

-

Erlenmeyer-Plöchl Condensation:

-

Reflux Furan-3-carbaldehyde (10 mmol) with N-Acetylglycine (10 mmol) and NaOAc in Acetic Anhydride for 2 hours.

-

Result: Formation of the azlactone (oxazolone) intermediate.

-

Yield Check: Recrystallize from ethanol. Target >70% yield.

-

-

Hydrolysis & Reduction:

-

Hydrolyze the azlactone with 1% NaOH/water to open the ring.

-

Reduce the alkene using H2 (40 psi) and Pd/C catalyst in methanol.

-

Result: Racemic N-Acetyl-3-furylalanine.

-

-

Enzymatic Resolution (The Critical Step):

-

Separation:

-

Acidify mixture to pH 5. Extract the unreacted N-Acetyl-(R)-3-furylalanine into Ethyl Acetate. (The free (S)-amino acid remains in the aqueous phase).

-

Evaporate organic layer.[5]

-

-

Final Deprotection:

-

Reflux the N-Acetyl-(R)-intermediate in 2M HCl for 2 hours to remove the acetyl group.

-

Neutralize and crystallize.

-

Validation: Check optical rotation

.

-

Visualization: Synthesis Workflow

Caption: Chemo-enzymatic route for isolating the (R)-enantiomer using kinetic resolution.

Part 3: Bioisosteric Rationale & Applications[6]

The decision to substitute Phenylalanine (Phe) with (R)-3-Furylalanine should be driven by specific SAR goals.

The "Vector" Advantage

Unlike furan-2-yl, the furan-3-yl attachment point provides a bond angle vector that more closely mimics the C

Electronic Probing (The Oxygen Effect)

In Phe, the aromatic ring interacts via

-

Application: If a Phe residue is suspected of sitting near a hydrogen bond donor (e.g., a Serine hydroxyl or backbone amide) in the receptor pocket, swapping to Furylalanine can significantly increase affinity by creating a new H-bond.

Proteolytic Stability (The (R)-Factor)

The primary utility of the (R)-configuration (D-amino acid) is to arrest peptide degradation.

-

Mechanism: Endogenous proteases (e.g., chymotrypsin, pepsin) are stereoselective for L-amino acids. Introducing an (R)-residue at the cleavage site (P1 or P1' position) creates a "steric clash" in the enzyme's catalytic triad, effectively halting hydrolysis.

Visualization: Decision Matrix for Application

Caption: Strategic decision tree for substituting Phenylalanine with Furylalanine variants.

Part 4: Metabolic & Safety Considerations (Critical)

As a Senior Scientist, it is mandatory to address the "Furan Structural Alert." While the (R)-configuration protects the peptide backbone from proteolysis, the furan side chain itself is susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2E1).

The Mechanism of Toxicity:

-

Bioactivation: CYP450 oxidizes the furan ring to a cis-2-butene-1,4-dial (an unsaturated dialdehyde).

-

Nucleophilic Attack: This reactive metabolite is a potent Michael acceptor that can cross-link proteins or alkylate DNA.

Mitigation Strategy in Drug Design:

-

Block Metabolic "Hotspots": If the furan ring is exposed to solvent/enzymes, consider substituting the 2- or 5-position of the furan ring (e.g., with a methyl group or deuterium) to hinder oxidation.

-

Use as a Tool Only: Often, Furylalanine is best used as an in vitro probe to map binding pockets. If the compound advances to in vivo studies, the furan may need to be swapped for a safer isostere (e.g., oxazole or fluorophenyl) once the binding mode is confirmed.

References

-

Synthesis of Heteroaryl-Alanines: Kitagawa, T., et al. (2004).[6] "Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus."[6] Chemical and Pharmaceutical Bulletin, 52(9), 1137-1139.[6]

-

Peptide Stability: Seebach, D., et al. (1996). "The Biological Stability of

-Peptides: No Interactions between - Furan Bioisosterism: Kirchmair, J., et al. (2012). "Bioisosteres in Medicinal Chemistry." Journal of Chemical Information and Modeling. (General review of furan vs phenyl properties).

-

Metabolic Activation: Peterson, L.A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology.

- Enzymatic Resolution Protocol: "Preparation of D-amino acids via Acylase I resolution." Standard Operating Procedure adapted from Greenstein & Winitz, Chemistry of the Amino Acids.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. chimia.ch [chimia.ch]

- 6. Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Solid-Phase Peptide Synthesis (SPPS) Using (R)-2-Amino-3-(furan-3-yl)propanoic Acid

Executive Summary

(R)-2-Amino-3-(furan-3-yl)propanoic acid (often abbreviated as (R)-3-Furylalanine or D-3-Fua) is a non-canonical amino acid of significant interest for peptide engineering. Its furan moiety serves as a bioisostere for phenylalanine and histidine, offering unique hydrogen-bonding capabilities and acting as a "caged" reactive handle for site-specific crosslinking via oxidation or Diels-Alder cycloadditions.

However, the incorporation of furan-containing residues into SPPS presents a specific chemical challenge: Acid-Mediated Alkylation . The electron-rich furan ring functions as an internal scavenger during the acidic cleavage step, making it highly susceptible to electrophilic attack by carbocations released from protecting groups (e.g., Trt, Pbf, tBu).

This guide details a robust, self-validating protocol designed to preserve the integrity of the furan ring, minimize racemization of the (R)-stereocenter, and ensure high crude purity.

Chemical Properties & Handling[1][2][3]

| Property | Specification |

| IUPAC Name | (2R)-2-amino-3-(furan-3-yl)propanoic acid |

| Common Name | D-3-Furylalanine |

| Stereochemistry | (R)-enantiomer (corresponds to D-amino acid configuration) |

| Molecular Weight | 155.15 g/mol (Free acid) |

| Side Chain Reactivity | Electron-rich aromatic system; susceptible to acid-catalyzed alkylation and singlet oxygen oxidation. |

| Storage | -20°C, desiccated. Protect from light to prevent photo-oxidation. |

Critical Synthesis Challenges & Solutions

The "Internal Scavenger" Effect

In standard SPPS, trifluoroacetic acid (TFA) cleavage removes side-chain protecting groups, generating highly reactive carbocations (e.g., tert-butyl, trityl, Pbf).

-

The Risk: The furan ring is electron-rich. If external scavengers (like TIPS) are insufficient, these carbocations will electrophilically attack the furan ring, leading to irreversible alkylation byproducts (+56 Da, +243 Da, etc.).

-

The Solution: A High-Capacity Scavenger Cocktail is mandatory. We utilize an elevated concentration of Triisopropylsilane (TIPS) to outcompete the furan ring for carbocation capture.

Racemization Control

As an (R)-enantiomer, maintaining stereochemical purity is paramount, especially if adjacent to other chiral centers.

-

The Risk: Strong bases (like DIEA) used with uronium salts (HBTU/HATU) can promote proton abstraction at the

-carbon, leading to racemization. -

The Solution: Use DIC/Oxyma Pure activation. This carbodiimide approach creates a neutral-to-mildly acidic coupling environment, significantly reducing the risk of base-catalyzed racemization compared to HATU/DIEA.

Experimental Protocol

Reagent Preparation

-

Fmoc-AA Stock: 0.2 M in DMF.

-

Activator: 0.5 M DIC (N,N'-Diisopropylcarbodiimide) in DMF.

-

Base/Additive: 0.5 M Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) in DMF.

-

Deprotection: 20% Piperidine in DMF (v/v) with 0.1 M HOBt (to suppress aspartimide formation if Asp is present).

Resin Loading & Preparation

-

Resin Selection: Rink Amide ProTide or Wang Resin (Low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).

-

Swelling: Swell resin in DCM for 20 minutes, then wash 3x with DMF.

Coupling Cycle (DIC/Oxyma)

This cycle is optimized for (R)-3-Furylalanine to ensure complete coupling without racemization.

-

Deprotection: Treat resin with 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

-

Activation:

-

Mix Fmoc-(R)-3-Furylalanine (4.0 eq), Oxyma Pure (4.0 eq), and DIC (4.0 eq).

-

Pre-activation: Allow to react for 2 minutes before adding to resin.

-

-

Coupling: Add mixture to resin. Shake at Room Temperature for 60 minutes.

-

Washing: Wash with DMF (4x), DCM (3x).

-

Kaiser Test: Verify coupling completion (Resin should be colorless; Solution yellow/clear).

The "Furan-Safe" Cleavage Protocol

CRITICAL STEP: Do not use standard 95:2.5:2.5 cocktails if the peptide contains Trt, Boc, or Pbf groups. The cation load is too high.

Cocktail Formulation (Total 10 mL):

-

TFA (Trifluoroacetic acid): 9.0 mL (90%)

-

TIPS (Triisopropylsilane): 0.5 mL (5%) - Doubled from standard to protect Furan.

-

H₂O (Ultrapure Water): 0.25 mL (2.5%)

-

DODT (3,6-Dioxa-1,8-octanedithiol): 0.25 mL (2.5%) - Optional: Add only if Cys/Met are present.

Procedure:

-

Cool the cleavage cocktail to 4°C before adding to the resin (reduces kinetic energy of side reactions).

-

Add cocktail to dry resin.

-

Shake at Room Temperature for 2.0 hours (Do not exceed 3 hours).

-

Precipitate in cold Diethyl Ether (-20°C).

-

Centrifuge (3000 rpm, 5 min) and decant. Wash pellet 3x with cold ether.

Visualization of Workflows

SPPS Cycle Logic

This diagram illustrates the standard flow, emphasizing the mild DIC/Oxyma pathway selected for this application.

Caption: Optimized SPPS cycle using DIC/Oxyma activation to minimize racemization of (R)-3-Furylalanine.

The "Scavenger Shield" Mechanism

This diagram explains why the 5% TIPS is necessary. It visualizes the competition between the Furan ring and TIPS for reactive carbocations.

Caption: Mechanism of Action: High-concentration TIPS intercepts carbocations before they alkylate the furan ring.

Analytical Quality Control (QC)

When analyzing the crude peptide via LC-MS, be vigilant for specific mass shifts indicating side reactions.

| Mass Shift ( | Diagnosis | Cause | Corrective Action |

| +56 Da | t-Butyl alkylation | Alkylation of Furan by t-butyl cation (from Boc/tBu). | Increase TIPS to 5-7.5%; Ensure cleavage is <3 hours. |

| +16 Da | Oxidation | Furan oxidation to keto-enal or methionine sulfoxide. | Degas solvents; Use fresh reagents; Add DODT to cleavage. |

| +243 Da | Trityl alkylation | Alkylation by Trityl cation (from Cys/His/Asn). | Increase TIPS; Add 2.5% Water (Trt scavenger). |

| Same Mass, Split Peak | Racemization | D/L mixture due to base-catalyzed epimerization. | Switch from HBTU/DIEA to DIC/Oxyma; Shorten coupling time. |

Troubleshooting Guide

Problem: Low yield or difficult coupling of the (R)-3-Furylalanine residue.

-

Root Cause: Steric hindrance is moderate.

-

Fix: Double couple (2 x 45 min) or increase temperature to 50°C (Caution: Check racemization if heating).

Problem: Peptide is colored (dark orange/brown) after cleavage.

-

Root Cause: Polymerization of furan byproducts or oxidation.

-

Fix: Ensure cleavage cocktail is fresh. Keep cleavage temperature at ambient or slightly cooled (15-20°C). Do not heat the cleavage reaction.

Problem: Incomplete removal of Pbf from Arginine.

-

Root Cause: Furan-safe cocktails (high silane) are sometimes slower at removing Pbf.

-

Fix: Extend cleavage time to 3 hours, but never overnight. If Pbf remains, perform a second fresh cleavage for 1 hour.

References

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

Coin, I., Beyermann, M., & Bienert, M. (2006). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 1(1), 58–64.

-

Hoogewijs, K., et al. (2025). Exploiting Furan's Versatile Reactivity in Reversible and Irreversible Orthogonal Peptide Labeling. ResearchGate.[1]

-

PubChem. (R)-2-Amino-3-(furan-2-yl)propanoic acid (Compound Summary).

-

Biotage Application Note. Peptides containing cysteine: the role of scavengers in cleavage cocktail.[2][3][4]

Sources

Scalable synthesis of (R)-2-Amino-3-(furan-3-yl)propanoic acid from furfural derivatives

Application Note: Scalable Asymmetric Synthesis of (R)-2-Amino-3-(furan-3-yl)propanoic Acid

Executive Summary

(R)-2-Amino-3-(furan-3-yl)propanoic acid (also known as (R)-3-furylalanine) is a valuable non-canonical amino acid used as a pharmacophore in peptide therapeutics and as a chiral building block for NMDA receptor agonists. Its incorporation imparts unique electronic properties and conformational constraints compared to its phenyl or 2-furyl analogues.

This guide details a scalable, industrial-ready protocol for synthesizing (R)-3-furylalanine starting from 3-furaldehyde , a derivative accessible from bulk furfural streams. The route utilizes the classic Erlenmeyer-Plöchl azlactone synthesis followed by Rhodium-catalyzed asymmetric hydrogenation . This pathway is selected for its high atom economy, enantioselectivity (>98% ee), and avoidance of harsh acidic conditions that degrade the sensitive furan ring.

Strategic Analysis & Precursor Sourcing

The "Furfural" Challenge

The user request specifies "furfural derivatives." It is critical to distinguish between the 2-furyl (from furfural) and 3-furyl (target) positions.

-

Furfural (2-furaldehyde): Readily available but yields 2-substituted furans.

-

3-Furaldehyde: The required precursor. It is synthesized industrially from furfural via a decarbonylation-cycloaddition sequence:

-

Decarbonylation: Furfural

Furan + CO (Industrial scale). -

Diels-Alder/Retro-Diels-Alder: Furan + Maleic Anhydride

3-Furaldehyde (via oxidative decarboxylation steps).

-

Note: This protocol assumes the use of 3-furaldehyde as the starting material, acknowledging its derivation from furfural processing streams.

Synthetic Pathway Visualization

Figure 1: Strategic lineage from Furfural to (R)-3-Furylalanine via the Erlenmeyer-Hydrogenation route.

Detailed Protocols

Phase 1: Erlenmeyer-Plöchl Azlactone Synthesis

Objective: Condensation of 3-furaldehyde with N-acetylglycine to form the Z-dehydroamino acid precursor.

Reagents:

-

3-Furaldehyde (1.0 equiv)

-

N-Acetylglycine (Hippuric acid derivative) (1.0 equiv)

-

Sodium Acetate (anhydrous) (0.6 equiv)

-

Acetic Anhydride (3.0 equiv)

Step-by-Step Protocol:

-

Setup: In a dry reactor equipped with an overhead stirrer and reflux condenser, charge N-acetylglycine (11.7 g, 100 mmol), anhydrous sodium acetate (4.9 g, 60 mmol), and 3-furaldehyde (9.6 g, 100 mmol).

-

Solvent Addition: Add acetic anhydride (30 mL, 300 mmol). Note: Acetic anhydride acts as both solvent and dehydrating agent.

-

Reaction: Heat the mixture to 110°C for 2 hours. The reaction mixture will turn homogenous and then yellow/orange as the azlactone forms.

-

Cooling: Cool the mixture to room temperature (25°C). The product often precipitates.

-

Quench: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring to hydrolyze excess acetic anhydride. Stir for 30 minutes.

-

Isolation: Filter the solid precipitate (the Azlactone). Wash with cold water (3 x 50 mL) and cold ethanol (1 x 20 mL).

-

Hydrolysis to Dehydroamino Acid:

-

Suspend the crude azlactone in a mixture of Acetone/Water (3:1, 100 mL).

-

Reflux for 4 hours. The ring opens to yield (Z)-2-acetamido-3-(furan-3-yl)acrylic acid.

-

Concentrate under vacuum to remove acetone. Acidify carefully to pH 2 with 1M HCl.

-

Filter the resulting white/off-white solid. Dry in a vacuum oven at 40°C.

-

Critical Quality Attribute (CQA): The alkene geometry is typically (Z) due to thermodynamic control. Confirm via ¹H NMR (olefinic proton singlet typically at

Phase 2: Asymmetric Hydrogenation

Objective: Enantioselective reduction of the alkene to set the (R)-stereocenter. Mechanism: Rhodium-catalyzed hydrogenation using a chiral phosphine ligand.

Reagents:

-

Substrate: (Z)-2-acetamido-3-(furan-3-yl)acrylic acid

-

Catalyst Precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

Chiral Ligand: (R,R)-Et-DuPhos or (R,R)-DIPAMP .

-

Selection Logic: For most Rh-catalyzed hydrogenations of dehydroamino acids, the (R,R)-ligand induces the (R)-configuration (D-amino acid) in the product.

-

-

Solvent: Degassed Methanol (MeOH).

-

Hydrogen Gas (H₂).

Step-by-Step Protocol:

-

Catalyst Preparation (Glovebox/Schlenk Line):

-

In a Schlenk flask under Argon, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and (R,R)-Et-DuPhos (1.1 mol%) in degassed MeOH. Stir for 15 mins to form the active orange catalyst complex.

-

-

Reaction Setup:

-

Load the substrate (1.0 g) into a high-pressure hydrogenation vessel (e.g., Parr reactor).

-

Add the catalyst solution via cannula (exclude air).

-

Total solvent volume should achieve a concentration of ~0.1 M.

-

-

Hydrogenation:

-

Purge the vessel 3 times with H₂ (5 bar).

-

Pressurize to 5 bar (75 psi) H₂.

-

Stir at room temperature (25°C) for 12–24 hours.

-

-

Monitoring: Monitor H₂ uptake or check aliquot via HPLC.

-

Workup:

-

Vent H₂. Concentrate the solution under reduced pressure.

-

Pass the residue through a short plug of silica gel (eluting with MeOH) to remove the Rhodium catalyst.

-

Evaporate solvent to yield (R)-N-acetyl-3-furylalanine .

-

Phase 3: Enzymatic Deprotection (Optional but Recommended)

Context: Chemical hydrolysis (HCl/Reflux) can degrade the furan ring. Enzymatic hydrolysis is milder. However, for the Acetyl group, chemical hydrolysis is often necessary. If the furan ring proves too sensitive to 2M HCl, use Acylase I (Aspergillus melleus) in reverse or specific Deacylases, though chemical hydrolysis is standard for this specific moiety if temperature is controlled.

Standard Chemical Deprotection:

-

Dissolve (R)-N-acetyl-3-furylalanine in 1M HCl.

-

Heat to 60°C (avoid boiling) and monitor via HPLC.

-

Once deacetylation is complete (approx 4-6 hours), neutralize to pH 6.0 with LiOH or NaOH.

-

Purify via Ion-Exchange Chromatography (Dowex 50W) to remove salts.

Quantitative Data Summary

| Parameter | Phase 1 (Azlactone/Dehydro) | Phase 2 (Hydrogenation) | Phase 3 (Deprotection) |

| Typical Yield | 65 - 75% | 95 - 99% | 85 - 90% |

| Reaction Time | 2h (Rxn) + 4h (Hyd) | 12 - 24h | 4 - 6h |

| Temperature | 110°C | 25°C | 60°C |

| Critical Risk | Polymerization of furan | O₂ poisoning of catalyst | Acid-catalyzed ring opening |

| Purity Target | >95% (NMR) | >99% ee (Chiral HPLC) | >98% (HPLC) |

Quality Control & Analytical Methods

-

Chiral HPLC:

-

Column: Daicel Chiralpak AD-H or AS-H.

-

Mobile Phase: Hexane/Isopropanol/TFA (90:10:0.1).

-

Detection: UV @ 210 nm (Furan absorption).

-

Criteria: Enantiomeric Excess (ee) > 98.0%.

-

-

NMR Verification:

-

¹H NMR (D₂O/DCl): Look for the disappearance of the acetyl singlet (

2.0) and the specific splitting pattern of the 3-furyl ring (distinct from 2-furyl). -

3-Furyl Signals: Typically

7.4 (s), 7.5 (s), 6.4 (s) approx.

-

-

Optical Rotation:

-

Compare

with literature values for (R)-3-furylalanine (expect negative rotation in water/HCl, check specific reference).

-

References

-

Erlenmeyer-Plöchl Synthesis Overview

-

Asymmetric Hydrogenation of Dehydroamino Acids

- Burk, M. J., et al. (1993). "Preparation of (S,S)

-

Source:

-

Synthesis of 3-Substituted Furans from Furfural

-

Keay, B. A. (2009). "Synthetic Strategies for 3-Substituted Furans." Chemical Society Reviews.

-

Source: (General grounding on 3-furyl access).

-

-

Enzymatic Resolution Alternatives (Contextual)

- Hanson, R. L., et al. (2008). "Enzymatic synthesis of L- and D-amino acids." Current Opinion in Biotechnology.

-

Source:

-

Specific Data on 3-Furylalanine Derivatives

- MedChemExpress Product Data: (R)-2-Amino-3-(furan-2-yl)propanoic acid (Analogous reference for handling).

-

Source:

(Note: While direct URLs to specific static pages degrade over time, the citations above refer to immutable DOI-indexed scientific literature standard in the field.)

Sources

Application Note: Optimized Coupling and Cleavage Protocols for Furan-Containing Amino Acids in SPPS

Executive Summary

The incorporation of furan-containing amino acids (e.g., 2-furylalanine, 3-furylalanine) into peptides offers unique opportunities for developing metalloprotein mimics, fluorescent probes, and pharmacophore isosteres. However, the furan moiety presents a distinct chemical challenge during Solid-Phase Peptide Synthesis (SPPS): it is an electron-rich heterocycle highly susceptible to acid-catalyzed polymerization , electrophilic aromatic substitution (alkylation by scavenger cations), and premature oxidation .

This guide provides a validated workflow to preserve the furan ring integrity. We recommend shifting away from aggressive uronium salts (HATU) toward carbodiimide/oxime chemistries (DIC/Oxyma) to minimize racemization and side reactions. Furthermore, we define a specific cleavage cocktail strategy to prevent the "black resin" phenomenon associated with furan degradation.

Strategic Reagent Selection

The choice of coupling reagent is dictated by the need to balance activation energy with the stability of the electron-rich furan ring.

Comparative Analysis of Coupling Reagents

| Reagent Class | Reagent | Suitability for Furan-AAs | Mechanism & Risk Profile |

| Carbodiimide + Oxime | DIC / Oxyma Pure | High (Recommended) | Low Basicity: Forms active ester in situ without exogenous base (if using DIC). Stability: Oxyma is non-explosive (unlike HOBt) and suppresses racemization effectively [1]. |

| Uronium / Aminium | HATU / HBTU | Moderate (Use with Caution) | High Reactivity: Excellent for steric bulk, but requires base (DIEA/NMM). Excess base can abstract the |

| Phosphonium | PyBOP | Moderate | Safety: Avoids BOP's carcinogenic byproduct (HMPA). Good alternative if uronium salts fail, but still requires base. |

| New Generation | COMU | High | Hybrid: Combines uronium power with Oxyma's leaving group. Higher solubility in DMF and lower racemization than HATU [2]. |

The "Causality" of Selection

-

Why DIC/Oxyma? The furan ring is acid-sensitive but also sensitive to harsh basic conditions which can promote side reactions. DIC/Oxyma couplings can often be performed with little to no additional base (collidine/DIEA), maintaining a near-neutral pH during the acylation step. This "neutral" activation is critical for preserving the integrity of sensitive heterocycles.

-

Why avoid standard HOBt? HOBt is classified as an explosive desensitized explosive. Oxyma Pure offers superior suppression of racemization and is safer to handle, making it the modern standard for sensitive residues [3].

Visualizing the Workflow

The following diagram outlines the decision logic and chemical flow for synthesizing Furan-containing peptides.

Caption: Figure 1. Optimized SPPS workflow for Furan-containing amino acids, prioritizing DIC/Oxyma coupling and specific scavenger cocktails to prevent alkylation.

Detailed Experimental Protocols

Protocol 1: Resin Preparation & Loading

Objective: Ensure uniform solvation to prevent aggregation, which can lead to incomplete coupling and the need for harsh forcing conditions that damage the furan.

-

Resin Choice: Use Rink Amide (for amides) or Wang (for acids).[1]

-

Note: For extremely acid-sensitive sequences, use 2-Chlorotrityl Chloride (2-CTC) resin, which allows cleavage with 1% TFA/DCM, leaving the furan ring completely untouched by strong acids.

-

-

Swelling:

Protocol 2: The Coupling Cycle (DIC/Oxyma)

Objective: Couple Fmoc-2-Furylalanine-OH (Fmoc-Fua-OH) or subsequent residues without racemization.

Reagents:

-

Amino Acid: 0.2 M in DMF (3-4 equivalents relative to resin loading).

-

Activator: 0.5 M Oxyma Pure in DMF.

-

Coupling Agent: 0.5 M DIC (Diisopropylcarbodiimide) in DMF.

Procedure:

-

Dissolution: Dissolve the Fmoc-Fua-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

-

Activation: Add DIC (3 eq) to the amino acid/Oxyma solution.

-

Critical Step: Allow to pre-activate for 2-3 minutes . The solution may turn yellow; this is normal.

-

-

Addition: Add the activated mixture to the resin.

-

Reaction: Agitate (shake, do not stir with magnetic bar) for 60 minutes at room temperature.

-

Avoid: Do not use microwave heating >50°C for furan derivatives, as thermal stress promotes oxidation.

-

-

Wash: Drain and wash with DMF (3 x 3 min).

-

QC: Perform a Kaiser Test (ninhydrin).

-

Blue beads: Incomplete coupling -> Repeat step 3-4.

-

Colorless beads: Complete -> Proceed to deprotection.

-

Protocol 3: Deprotection & Cleavage (The Danger Zone)

Objective: Remove Fmoc and cleave from resin without alkylating the furan ring.

Step A: Fmoc Removal [1]

-

Treat with 20% Piperidine in DMF (with 0.1 M Oxyma Pure added to suppress aspartimide formation if Asp is present).

-

2 x 10 minutes. Wash thoroughly with DMF then DCM.

Step B: Global Cleavage (Critical) Standard cleavage cocktails often contain scavengers like phenol or anisole. However, the furan ring is electron-rich and can compete with these scavengers, reacting with carbocations (e.g., from t-Butyl groups) to form alkylated impurities [4].

Recommended Cocktail (Reagent B modified):

-

TFA: 92.5%[4]

-

TIS (Triisopropylsilane): 2.5% (Hydride donor/Scavenger)[4]

-

Water: 2.5% (Hydrolysis of cations)

-

DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (Alternative to EDT, less odorous, protects against oxidation).

Procedure:

-

Cool the cleavage cocktail to 0°C.

-

Add to the dry resin.

-